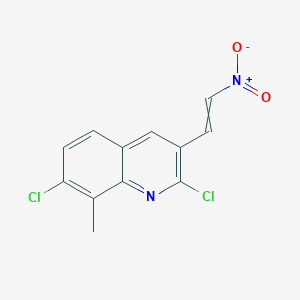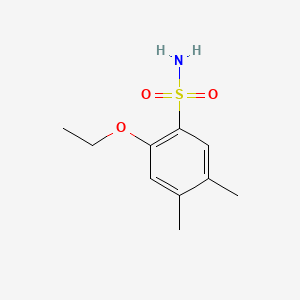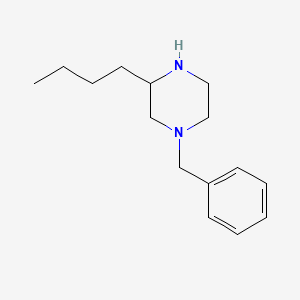
莫能菌素癸酸癸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monensin decyl ester is a derivative of the antibiotic Monensin . Monensin is a polyether antibiotic isolated from Streptomyces cinnamonensis . It is widely used in ruminant animal feeds . Monensin decyl ester is a lipophilic ester derivative of monensin, a natural antibiotic that has potent ionophoric activity against various cell types.
Synthesis Analysis
Monensin is produced by Streptomyces cinnamonensis. The monensin biosynthetic gene cluster (mon) has been reported. Three putatively pathway-specific regulators (MonH, MonRI, and MonRII) have been identified that positively regulate monensin production .Molecular Structure Analysis
Monensin decyl ester has a molecular formula of C46H82O11 and a molecular weight of 811.14 . It contains a total of 143 bonds, including 61 non-H bonds, 1 multiple bond, 20 rotatable bonds, 1 double bond, 3 five-membered rings, 2 six-membered rings, 1 aliphatic ester, 3 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 6 aliphatic ethers .Chemical Reactions Analysis
Esters, including Monensin decyl ester, are less reactive toward nucleophiles than either acid chlorides or anhydrides . They undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives .科学研究应用
与一价金属阳离子的络合
莫能菌素及其衍生物,如莫能菌素癸酸癸酯,表现出与一价金属阳离子形成络合物的独特能力。研究表明,这些络合物由涉及 OH 基团的分子内氢键稳定。例如,莫能菌素 A 苄基酯更喜欢与 Na+ 阳离子形成络合物,展示了阳离子络合选择性的潜力 (Huczyński 等,2006).
抗癌活性
莫能菌素衍生物已被研究其抗癌活性。例如,盐霉素和莫能菌素对多种类型的癌细胞表现出抗癌活性,包括表现出多药耐药性和癌干细胞的癌细胞。修改这些化合物以创建酯和酰胺衍生物已被探索作为增加其生物活性谱同时降低毒性的策略 (Urbaniak 等,2018).
离子选择性电极
莫能菌素酯衍生物已被用作离子选择性电极 (ISE) 中的活性化合物,用于测量各种介质(包括血清)中的钠离子浓度。例如,高度亲脂性的莫能菌素十二烷基酯表现出高 Na+ 选择性,证明了莫能菌素衍生物在分析应用中的实用性 (Tohda 等,1990).
抗菌特性
莫能菌素 A 酯已被合成并评估其抗菌特性。某些衍生物对革兰氏阳性菌表现出活性,一种衍生物对念珠菌表现出抗真菌活性,突出了莫能菌素衍生物在抗菌治疗中的潜力 (Huczyński 等,2008).
ISE 的温度依赖性选择性
离子选择性电极的选择性,包括那些利用莫能菌素衍生物的电极,可以通过温度进行调整。这一发现为根据温度对选择性系数的影响微调 ISE 的选择性开辟了新途径,特别是对于基于莫能菌素癸酸癸酯等中性载体的电极 (Zahran 等,2010).
作用机制
Target of Action
Monensin decyl ester, a derivative of the polyether antibiotic monensin, primarily targets monovalent cations such as lithium (Li+), sodium (Na+), potassium (K+), rubidium (Rb+), silver (Ag+), and thallium (Tl+) . These cations play crucial roles in maintaining cellular homeostasis and are involved in various physiological processes, including signal transduction, fluid balance, and nerve impulse transmission .
Mode of Action
Monensin decyl ester operates as an ionophore, facilitating the transport of these cations across lipid membranes of cells . This ionophoric ability is key to its antibacterial properties .
Biochemical Pathways
Monensin decyl ester impacts the PI3K/AKT signaling pathway, a critical pathway involved in cell proliferation and survival . By targeting this pathway, monensin decyl ester can exert antiproliferative effects, particularly in certain cancer cells .
Pharmacokinetics
The pharmacokinetics of monensin, from which monensin decyl ester is derived, has been studied in animals such as broiler chickens . After administration, monensin exhibits a half-life of 2.11 hours, an absorption half-life of 0.27 hours, and a systemic bioavailability of 65.1% . It’s important to note that the pharmacokinetic properties of monensin decyl ester may vary and further studies are needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The primary result of monensin decyl ester’s action is its antiproliferative effect, particularly in cancer cells . By interfering with the PI3K/AKT signaling pathway, it can inhibit cell proliferation and induce apoptosis . This makes it a potential candidate for therapeutic applications in cancer treatment .
Action Environment
The action of monensin decyl ester can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its bioavailability and efficacy . Furthermore, its use in animal feeds suggests that dietary factors may also play a role in its action . .
安全和危害
Monensin is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is fatal if swallowed . Users are advised to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . If swallowed, immediate medical attention is required .
未来方向
Monensin has shown potential therapeutic applications beyond its use in animal feeds. It has demonstrated the ability to induce cell apoptosis and inhibit proliferation of various types of cancer cells . Monensin and its combination with rapamycin may be an effective therapeutic candidate for treating neuroblastoma .
生化分析
Biochemical Properties
Monensin decyl ester plays a significant role in biochemical reactions by acting as an ionophore. It forms complexes with monovalent cations such as sodium (Na+), potassium (K+), and lithium (Li+), facilitating their transport across lipid membranes . This ionophoric activity disrupts ionic gradients, which can alter cellular physiology. Monensin decyl ester interacts with various enzymes and proteins involved in maintaining ionic balance, such as Na+/K±ATPase and ion channels .
Cellular Effects
Monensin decyl ester affects various types of cells and cellular processes. It disrupts the ionic gradients across cell membranes, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, monensin decyl ester has been shown to induce apoptosis by increasing oxidative stress and inhibiting androgen signaling . It also affects the endoplasmic reticulum stress response and can modulate the expression of death receptors and anti-apoptotic proteins .
Molecular Mechanism
At the molecular level, monensin decyl ester exerts its effects by forming complexes with monovalent cations and transporting them across lipid membranes . This ionophoric activity disrupts the ionic gradients, leading to changes in cellular homeostasis. Monensin decyl ester can inhibit or activate enzymes involved in ion transport, such as Na+/K±ATPase . It also affects gene expression by modulating transcription factors and signaling pathways involved in stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of monensin decyl ester can change over time. The compound is relatively stable, but its ionophoric activity can lead to long-term changes in cellular function . Studies have shown that prolonged exposure to monensin decyl ester can result in sustained alterations in ionic gradients and cellular metabolism . The degradation of monensin decyl ester over time can also influence its efficacy and toxicity .
Dosage Effects in Animal Models
The effects of monensin decyl ester vary with different dosages in animal models. At low doses, it can enhance growth and feed efficiency in livestock by improving nutrient absorption and reducing methane production . At high doses, monensin decyl ester can be toxic, causing adverse effects such as reduced feed intake, weight loss, and even death . The threshold for these toxic effects varies depending on the species and the duration of exposure .
Metabolic Pathways
Monensin decyl ester is involved in several metabolic pathways, primarily related to ion transport and cellular metabolism . It interacts with enzymes such as Na+/K±ATPase and ion channels, affecting the flux of ions across cell membranes . This can lead to changes in metabolic flux and the levels of various metabolites, including amino acids and lipids .
Transport and Distribution
Monensin decyl ester is transported and distributed within cells and tissues through its interaction with lipid membranes and ion channels . It forms complexes with monovalent cations, facilitating their transport across membranes and affecting their localization and accumulation within cells . This can influence the distribution of ions and other molecules within different cellular compartments .
Subcellular Localization
Monensin decyl ester primarily localizes to cellular membranes, where it exerts its ionophoric activity . It can also affect the subcellular localization of other proteins and molecules by altering the ionic environment within specific compartments . This can influence various cellular processes, including protein trafficking, endocytosis, and signal transduction .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Monensin decyl ester involves the esterification of Monensin with decanol.", "Starting Materials": [ "Monensin", "Decanol", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Chloroform", "Methanol", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Monensin is dissolved in chloroform and decanol is added to the solution.", "Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) are added to the solution to activate the carboxylic acid group of Monensin.", "The reaction mixture is stirred at room temperature for several hours until the esterification reaction is complete.", "The reaction mixture is then washed with a solution of sodium bicarbonate and water to remove any unreacted starting materials and byproducts.", "The organic layer is separated and dried over sodium sulfate.", "The solvent is removed under reduced pressure to obtain the crude product.", "The crude product is purified by column chromatography using a mixture of chloroform and methanol as the eluent.", "The purified product is obtained as a white solid." ] } | |
CAS 编号 |
164231-69-6 |
分子式 |
C46H82O11 |
分子量 |
0 |
产品来源 |
United States |
Q1: How does Monensin Decyl Ester contribute to the development of sodium-selective nanosensors?
A1: Monensin Decyl Ester, a derivative of the naturally occurring ionophore Monensin, exhibits high selectivity for sodium ions. [, ] This selectivity makes it a suitable component in the fabrication of nanosensors designed to measure sodium ion concentrations. The research demonstrates the incorporation of Monensin Decyl Ester into spherical nanosensors, termed PEBBLEs (probes encapsulated by biologically localized embedding). [] These nanosensors, with sizes ranging from 500 nm to 1 μm, are constructed using decyl methacrylate as the matrix. The inclusion of Monensin Decyl Ester within this matrix enables the selective detection and measurement of sodium ions within live cells.
Q2: How does temperature impact the selectivity of Monensin Decyl Ester-based sodium-selective electrodes?
A2: Research indicates that temperature has a minimal effect on the selectivity of sodium-selective electrodes utilizing Monensin Decyl Ester. [] Studies comparing Monensin, Monensin Methyl Ester (MME), and Monensin Decyl Ester (MDE) revealed that while Monensin-based electrodes exhibited a noticeable increase in selectivity for sodium over potassium with increasing temperature, electrodes based on MME or MDE showed negligible changes. This difference in behavior can be attributed to the varying temperature-dependent formation constants between the ions and the different ionophores.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






